(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione
Overview
Description
(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties. This particular compound is characterized by its unique structure, which includes a fused pyrrolo-benzodiazepine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like bromoacetyl chloride for acylation, followed by cyclization reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient synthesis of benzodiazepines by combining multiple reaction steps into a single continuous process. This approach not only improves yield but also reduces the reaction time and the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and carboxymethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., methanol, dichloromethane), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.
Biology
In biological research, (2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can provide insights into the compound’s mechanism of action and potential therapeutic applications.
Medicine
Medically, this compound is explored for its potential use in treating various conditions, including anxiety disorders and muscle spasms. Its benzodiazepine core is known for its pharmacological activity, which can be fine-tuned by modifying the functional groups attached to the core structure .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of (2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and muscle relaxant properties. The pathways involved include modulation of neurotransmitter release and inhibition of neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Clonazepam: Known for its anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic and sedative properties.
Uniqueness
What sets (2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione apart is its unique structure, which allows for specific interactions with molecular targets. This specificity can lead to more targeted therapeutic effects and potentially fewer side effects compared to other benzodiazepines .
Properties
IUPAC Name |
2-[(6aS,8S)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O6/c33-26(34)15-32-24-12-6-5-11-22(24)27(35)31-14-17(13-25(31)28(32)36)30-29(37)38-16-23-20-9-3-1-7-18(20)19-8-2-4-10-21(19)23/h1-12,17,23,25H,13-16H2,(H,30,37)(H,33,34)/t17-,25-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPCJKBMGCKVGP-GKVSMKOHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)N(C3=CC=CC=C3C2=O)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN2[C@@H]1C(=O)N(C3=CC=CC=C3C2=O)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301100898 | |
Record name | (2S,11aS)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3,11,11a-tetrahydro-5,11-dioxo-1H-pyrrolo[2,1-c][1,4]benzodiazepine-10(5H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301100898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219953-65-7 | |
Record name | (2S,11aS)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3,11,11a-tetrahydro-5,11-dioxo-1H-pyrrolo[2,1-c][1,4]benzodiazepine-10(5H)-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219953-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,11aS)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3,11,11a-tetrahydro-5,11-dioxo-1H-pyrrolo[2,1-c][1,4]benzodiazepine-10(5H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301100898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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